![molecular formula C24H18ClNO3 B15001852 (3Z)-1-(4-chlorobenzyl)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15001852.png)
(3Z)-1-(4-chlorobenzyl)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-[(4-CHLOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an indolone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-CHLOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzyl chloride with 4-methoxybenzaldehyde in the presence of a base to form an intermediate, which is then cyclized under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(4-CHLOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-[(4-CHLOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological activities. It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, (3Z)-1-[(4-CHLOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-CHLOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Allylamine
- 4-Methoxyphenethylamine
Comparison
Compared to similar compounds, (3Z)-1-[(4-CHLOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H18ClNO3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(3Z)-1-[(4-chlorophenyl)methyl]-3-[2-(4-methoxyphenyl)-2-oxoethylidene]indol-2-one |
InChI |
InChI=1S/C24H18ClNO3/c1-29-19-12-8-17(9-13-19)23(27)14-21-20-4-2-3-5-22(20)26(24(21)28)15-16-6-10-18(25)11-7-16/h2-14H,15H2,1H3/b21-14- |
InChI Key |
FVCQROPCLGRKGV-STZFKDTASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\2/C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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